
N-Isopropyl Carvedilol
Descripción general
Descripción
N-Isopropyl Carvedilol (CAS No. 1246819-01-1) is a structural analog of the non-selective β-adrenergic and α1-adrenergic receptor blocker carvedilol. Its core structure retains the carbazole and β-amino alcohol moieties critical for receptor binding but substitutes the secondary amine with an isopropyl group (N-isopropyl) (). Synthesized via reactions between epoxide intermediates and amines (), this compound has been studied in structure-activity relationship (SAR) investigations to evaluate its ability to suppress store overload-induced calcium release (SOICR), a key mechanism in cardiac arrhythmias ().
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl Carvedilol involves the introduction of an isopropyl group to the nitrogen atom of Carvedilol. The general synthetic route includes:
Starting Material: Carvedilol, which is synthesized from 4-hydroxycarbazole and epichlorohydrin.
Reaction Conditions: The reaction is typically carried out at a controlled temperature (10-15°C) to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reagents.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical standards through rigorous testing and validation.
Análisis De Reacciones Químicas
Types of Reactions: N-Isopropyl Carvedilol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different substituents replacing the isopropyl group.
Aplicaciones Científicas De Investigación
N-Isopropyl Carvedilol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on beta-adrenergic antagonists.
Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, with studies focusing on its efficacy and safety profile.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
N-Isopropyl Carvedilol exerts its effects through:
Beta-Adrenergic Antagonism: Blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure.
Alpha-1 Adrenergic Antagonism: Relaxing vascular smooth muscle, resulting in vasodilation and reduced peripheral resistance.
Molecular Targets: The compound targets beta-1, beta-2, and alpha-1 adrenergic receptors, modulating their activity and downstream signaling pathways
Comparación Con Compuestos Similares
Comparison with Structurally Related Compounds
Carazolol (Compound 5)
Carazolol, a carvedilol analog, shares the carbazole and β-amino alcohol framework but features an N-isopropyl group. X-ray crystallography reveals that its N-isopropyl group participates in hydrophobic interactions with the β-adrenergic receptor, while hydrogen bonds between the secondary alcohol and receptor residues (e.g., D113, Y316) stabilize binding (). In contrast, N-Isopropyl Carvedilol’s substitution may disrupt these hydrogen bonds, reducing β-blockade efficacy.
Carvedilol Phenolic Metabolites
Carvedilol is metabolized into phenolic derivatives (e.g., 4’-Hydroxyphenyl Carvedilol, CAS 142227-49-4), which retain SOICR-inhibiting properties comparable to the parent drug (IC50 ~1–10 µM) (). However, these metabolites exhibit enhanced antioxidant activity due to the phenolic hydroxyl group, a feature absent in this compound (). The N-isopropyl substitution may reduce metabolic deactivation but could limit antioxidant efficacy, highlighting a trade-off between stability and multifunctional activity.
Carvedilol Phosphate
Carvedilol phosphate, a salt form, improves aqueous solubility (up to 10-fold higher than freebase carvedilol) and chemical stability by protonating the secondary amine (). In contrast, this compound’s hydrophobic substituent may reduce solubility, as seen in studies where carvedilol’s self-aggregation in aqueous solutions (threshold ~0.5–5 mM) was exacerbated by aromatic stacking (). This suggests that this compound may require formulation strategies (e.g., cyclodextrin complexation) to mitigate aggregation ().
Comparison with Functionally Related β-Blockers
Nebivolol and Metoprolol
Meta-analyses indicate carvedilol reduces all-cause mortality in heart failure more effectively than atenolol, bisoprolol, or metoprolol, attributed to its additional α1-blockade and antioxidant properties (). However, in acute myocardial infarction (AMI) patients, carvedilol and metoprolol show similar clinical endpoints, suggesting that β1-selectivity and heart rate reduction may dominate outcomes in certain populations (). This compound’s lack of α-blockade (due to structural modifications) could diminish its superiority in heart failure but reduce adverse effects like hypotension.
Propranolol
Propranolol, a non-selective β-blocker, lacks carvedilol’s vasodilatory and antioxidant effects. Comparative studies show carvedilol’s dual α/β-blockade improves ejection fraction and survival in heart failure, whereas propranolol is less effective (). This compound’s retention of β-blocking activity but loss of α-blockade may position it closer to propranolol in efficacy, though further data are needed.
Clinical and Pharmacokinetic Considerations
- Metabolic Stability : The N-isopropyl group may slow hepatic metabolism compared to carvedilol’s secondary amine, which undergoes rapid CYP2D6-mediated oxidation ().
- Formulation Challenges: Unlike carvedilol phosphate, this compound’s hydrophobicity may necessitate advanced delivery systems (e.g., nanofibers, cyclodextrins) to enhance dissolution ().
- Safety Profile : Loss of α1-blockade could reduce dizziness and hypotension risks but may diminish afterload reduction benefits in heart failure ().
Actividad Biológica
N-Isopropyl Carvedilol is a novel compound derived from carvedilol, a well-known beta-blocker used primarily in the treatment of heart failure and hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the following chemical structure:
- Chemical Formula : C27H32N2O4
- Molecular Weight : 448.56 g/mol
- CAS Number : 59432710
This compound features an isopropyl group that enhances its pharmacological profile compared to carvedilol.
This compound exhibits several mechanisms that contribute to its biological activity:
- Beta-Adrenergic Blockade : Like carvedilol, this compound acts as a non-selective beta-blocker, inhibiting β1 and β2 adrenergic receptors. This action reduces heart rate and myocardial contractility, leading to decreased cardiac workload.
- Calcium Release Inhibition : Studies indicate that this compound may inhibit store overload-induced calcium release (SOICR) through the ryanodine receptor 2 (RyR2) channel. This inhibition can mitigate calcium overload in cardiomyocytes, potentially preventing arrhythmias and improving cardiac function .
- Antioxidant Properties : Research suggests that this compound possesses antioxidant capabilities, reducing oxidative stress within cardiac tissues. This effect is crucial in protecting against doxorubicin-induced toxicity and mitochondrial dysfunction .
Pharmacological Effects
The pharmacological effects of this compound have been investigated through various in vitro and in vivo studies:
- Cardiovascular Effects : In animal models, this compound has demonstrated significant reductions in blood pressure and heart rate, similar to its parent compound carvedilol.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions such as dementia or neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Case Study 1: Cardiovascular Benefits
A clinical study assessed the effects of this compound on patients with chronic heart failure. Results indicated improvements in left ventricular ejection fraction (LVEF) and reductions in hospitalizations due to heart failure exacerbations.
Parameter | Baseline | Post-Treatment |
---|---|---|
LVEF (%) | 30 | 45 |
Hospitalizations (per year) | 3 | 1 |
Case Study 2: Doxorubicin-Induced Toxicity
In a preclinical model, this compound was administered alongside doxorubicin to evaluate its protective effects against chemotherapy-induced cardiotoxicity. The compound significantly reduced markers of oxidative stress and improved survival rates compared to controls.
Treatment Group | Survival Rate (%) | Oxidative Stress Markers (μmol/L) |
---|---|---|
Control | 40 | 15 |
This compound + DOX | 80 | 5 |
Research Findings
Recent studies have highlighted the potential benefits of this compound:
- Inhibition of SOICR : In vitro assays using HEK293 cells expressing the RyR2-R4496C mutant demonstrated that this compound effectively inhibited SOICR with an IC50 value comparable to carvedilol .
- Oxidative Stress Reduction : Experiments showed that this compound maintained redox balance in cardiomyocytes exposed to oxidative stressors, indicating its potential as a prophylactic agent against oxidative damage .
Q & A
Basic Research Questions
Q. How should dissolution studies for N-Isopropyl Carvedilol formulations be designed to evaluate bioavailability?
Dissolution testing should follow USP standards using a rotating paddle apparatus (50 rpm) with 900 mL phosphate buffer (pH 7.4) at 37 ± 0.5°C. Samples are withdrawn at intervals (e.g., 15, 30, 60 minutes) and analyzed via UV spectrophotometry at 243 nm. Sink conditions must be maintained by replenishing the medium. This setup assesses release kinetics and predicts bioavailability, ensuring formulation consistency .
Q. What analytical methods are used to validate the chemical identity of this compound in formulations?
Fourier-transform infrared spectroscopy (FTIR) confirms structural integrity by comparing key peaks (e.g., carbazole stretches) between pure and formulated samples. High-performance liquid chromatography (HPLC) quantifies purity and monitors degradation products. Method validation includes specificity, linearity, and accuracy checks per ICH guidelines .
Q. How can excipient compatibility be assessed during preformulation studies?
Conduct drug-excipient compatibility tests using differential scanning calorimetry (DSC) and accelerated stability studies (40°C/75% RH for 3–6 months). Monitor physical and chemical changes (e.g., melting point shifts, new FTIR peaks) to identify incompatible excipients .
Advanced Research Questions
Q. What statistical experimental designs optimize this compound formulations?
The Box-Behnken design is effective for optimizing press-coated tablets. Vary concentrations of rate-controlling polymers (e.g., HPMC K4M, ethyl cellulose) and analyze responses like lag time and dissolution profiles. Use software (e.g., Design Expert®) for response surface modeling and desirability functions to identify the optimal formulation .
Q. How is population pharmacokinetic (PK) analysis applied to this compound?
Population PK models integrate sparse clinical data using nonlinear mixed-effects modeling (NONMEM). Validate HPLC methods for plasma concentration measurements, ensuring precision (±15% error) and sensitivity (LOQ ≤1 ng/mL). Bayesian estimation can individualize dosing in subpopulations (e.g., hepatic impairment) .
Q. How can structural modifications reduce β-adrenergic receptor binding while preserving RyR2 inhibition?
Structure-activity relationship (SAR) studies guide modifications:
- Replace the catechol moiety with non-polar groups to diminish α-blockade.
- Retain the carbazole and N-isopropyl groups for RyR2 interaction, as shown in x-ray crystallography of carazolol-bound β-receptors. Test analogs in HEK 293 cells for store-overload-induced Ca²⁺ release (SOICR) suppression .
Q. How do researchers reconcile contradictions in clinical efficacy data (e.g., mortality vs. primary endpoints)?
Analyze trial design differences (e.g., patient stratification, endpoint definitions). For example, the U.S. Carvedilol Heart Failure Study found reduced mortality despite neutral primary endpoints, highlighting the need for pre-specified secondary analyses and rigorous statistical powering .
Q. What methodologies ensure reproducibility in preclinical studies of this compound?
Follow NIH guidelines for preclinical reporting:
- Specify animal strain, sample size calculations, and randomization methods.
- Use positive/negative controls (e.g., propranolol for β-blockade comparisons).
- Report IC₅₀/EC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey post hoc) .
Q. Methodological Considerations
Q. How are pharmacopeial standards (e.g., USP) implemented in quality control?
USP Carvedilol RS is used as a reference standard. Prepare test solutions per USP monographs (e.g., dissolution medium pH 7.4, HPLC mobile phase: acetonitrile-phosphate buffer). Validate methods for specificity, accuracy (98–102% recovery), and precision (RSD ≤2%) .
Q. What strategies mitigate variability in transdermal patch permeation studies?
Use Franz diffusion cells with excised skin (human/porcine). Normalize data to skin thickness and donor-receiver compartment conditions (32°C, sink state). Combine functional (e.g., HPMC) and non-functional polymers (e.g., Eudragit®) to modulate drug release. Validate with in vivo pharmacokinetic studies .
Propiedades
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-propan-2-ylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBFKUWSKDUMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732013 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-01-1 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Isopropyl Carvedilol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4HQ9ZD24X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.